2-Amino-4-chloro-3-nitropyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular and crystal structures of various nitropyridine derivatives have been determined using techniques such as X-ray crystallography and DFT calculations. For instance, Bryndal et al. (2012) conducted a study on the molecular and crystal structures of 2-amino-4-methyl-3-nitropyridine, utilizing DFT B3LYP/6-311G(2d,2p) approach and compared these to X-ray studies, providing insights into the molecular structure and vibrational studies of the compound (Bryndal et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving nitropyridines are diverse and can lead to various interesting derivatives. For example, Okafor (1976) explored the reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine, demonstrating the potential for creating novel compounds with unique properties through various solvent and catalyst conditions (Okafor, 1976).
Physical Properties Analysis
The physical properties of 2-Amino-4-chloro-3-nitropyridine and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different conditions. The study by Oszust et al. (1997) on 2-amino-4-nitropyridine detailed its crystal structure and provided insights into its vibrational spectra, highlighting the importance of N–H...N and N–H...O hydrogen bonds in the crystal arrangement (Oszust et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and hydrogen bonding capabilities, of 2-Amino-4-chloro-3-nitropyridine derivatives, have been a subject of extensive study. Velraj et al. (2015) investigated the electronic properties and stability of related compounds, revealing insights into their molecular electrostatic potentials, NBO, and NMR analyses (Velraj, Soundharam, & Sridevi, 2015).
Scientific Research Applications
Potential in Biosensors and Drug Delivery : A study focusing on crystal engineering based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies found potential applications in biosensors and drug delivery. The resulting herringbone motifs in the crystal structures indicate their suitability in these areas (Y. L. Fur et al., 1996).
Applications in Organic Synthesis and Catalysis : Another compound, 2-chloro-5-fluoropyridine, which is closely related to 2-Amino-4-chloro-3-nitropyridine, has been identified as a highly volatile and weakly basic compound with potential applications in organic synthesis and catalysis (E. S. Hand & D. Baker, 1989).
Non-Linear Optical Material : A study conducted in 2020 found that 2-amino-5-chloro-3-nitropyridine shows potential as a non-linear optical material due to its high polarizability and non-zero hyperpolarizability value (L. Antony Selvam et al., 2020).
Intermediate in Antitumor Agent Synthesis : The crystal structures of related compounds, 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, have been studied for their potential as intermediates in the synthesis of the potential antitumor agent ABT-751 (Sheng-li Cao et al., 2011).
Structural Investigation : A structural and vibrational investigation of 2-amino-4-nitropyridine crystal revealed properties such as N-HN hydrogen bonds and strong Ag-Au-type splitting in stretching vibrations, which can be significant for various applications (J. Oszust et al., 1997).
High Hyperpolarizability and Stability : A 2015 study on 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) revealed that CNP has a high hyperpolarizability value, significantly greater than urea, indicating its potential in non-linear optics. CMNP was noted for its high stability and charge delocalization (G. Velraj et al., 2015).
Synthesis Methods and Conditions : Studies have also focused on the synthesis of various derivatives of 2-amino-nitropyridines, exploring optimal conditions and methods for their production, which is crucial for their application in scientific research (Song Guo-qiang, 2008).
properties
IUPAC Name |
4-chloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRINUVNYFAWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990059 | |
Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-3-nitropyridine | |
CAS RN |
6980-08-1 | |
Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.